INCB053914 was developed by Incyte Corporation as part of their research into small-molecule inhibitors targeting PIM kinases. It falls under the category of antineoplastic agents and is being investigated for its potential to enhance the efficacy of existing cancer treatments by overcoming drug resistance mechanisms .
The synthesis of INCB053914 involves a rational medicinal chemistry approach. Key steps include:
The molecular structure of INCB053914 reveals a complex arrangement conducive to binding within the active sites of PIM kinases. Key features include:
INCB053914 primarily functions through competitive inhibition of PIM kinase activity. Key reactions include:
The mechanism of action for INCB053914 involves:
Key physical and chemical properties of INCB053914 include:
INCB053914 is primarily investigated for its potential applications in oncology:
The PIM kinase family (PIM1, PIM2, PIM3) comprises constitutively active serine/threonine kinases that function as critical effector proteins downstream of oncogenic signaling cascades. Unlike most kinases, PIMs lack regulatory domains and are controlled primarily at transcriptional and post-translational levels. Their expression is driven by transcription factors like STAT3/5, which bind to gamma-activated sequence (GAS) elements in PIM gene promoters upon activation by cytokines, growth factors, or oncogenic drivers [3] [7]. This positions PIM kinases as convergence points for hyperactivated pathways in cancer, including JAK/STAT and PI3K/AKT/mTOR.
Table 1: PIM Kinase Isoforms and Their Roles in Oncogenesis
Isoform | Chromosomal Location | Primary Substrates | Key Oncogenic Functions |
---|---|---|---|
PIM1 | 6p21.2 | c-MYC, p21, CDC25A | Cell cycle progression, transcriptional activation |
PIM2 | Xp11.23 | BAD, 4E-BP1 | Apoptosis inhibition, protein translation |
PIM3 | 22q13 | BAD, eIF4B | Metastasis, metabolic reprogramming |
PIM kinases integrate signals from JAK/STAT and PI3K/AKT/mTOR networks to promote tumor survival and proliferation:
PIM kinase overexpression exhibits isoform-specific patterns across cancers:
Table 2: PIM Isoform Expression Across Malignancies
Cancer Type | Overexpressed Isoform(s) | Prognostic Association |
---|---|---|
Diffuse Large B-Cell Lymphoma | PIM1, PIM2 | Reduced overall survival |
Multiple Myeloma | PIM2 | Therapy resistance |
Acute Myeloid Leukemia | PIM1 | Increased relapse risk |
Triple-Negative Breast Cancer | PIM1, PIM3 | Metastasis, poor survival |
The functional redundancy and compensatory regulation among PIM isozymes necessitate pan-inhibition for robust anticancer effects:
Compensation occurs via:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: